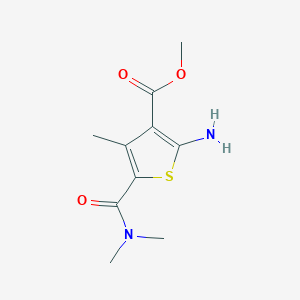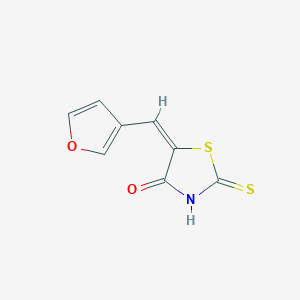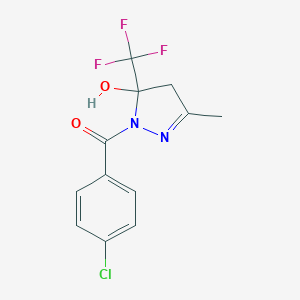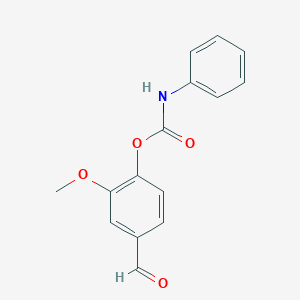![molecular formula C26H25N3O2S2 B448513 2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide CAS No. 362593-76-8](/img/structure/B448513.png)
2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide involves multiple steps. One common synthetic route includes the reaction of 4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine-2-thiol with N-(1-phenylethyl)acetamide under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine (TEA). Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar compounds include:
- 4-bromophenyl 2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonate : This compound has a similar core structure but with different substituents, leading to variations in its chemical and biological properties .
- 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide : Another related compound with distinct substituents that affect its reactivity and applications .
These comparisons highlight the uniqueness of 2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide in terms of its specific substituents and resulting properties.
Properties
CAS No. |
362593-76-8 |
|---|---|
Molecular Formula |
C26H25N3O2S2 |
Molecular Weight |
475.6g/mol |
IUPAC Name |
2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C26H25N3O2S2/c1-17(18-10-4-2-5-11-18)27-22(30)16-32-26-28-24-23(20-14-8-9-15-21(20)33-24)25(31)29(26)19-12-6-3-7-13-19/h2-7,10-13,17H,8-9,14-16H2,1H3,(H,27,30) |
InChI Key |
JOAMENFECQFZIX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 2-(2-CHLOROPYRIDINE-3-AMIDO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B448430.png)
![[2-(3-METHOXYPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B448431.png)

![11-[3-(benzyloxy)-4-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B448433.png)

![1-[3-[[3-(2-Hydroxyethyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-ylidene]amino]phenyl]ethanone](/img/structure/B448437.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B448440.png)
![Ethyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B448443.png)
![Ethyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B448444.png)

![2,6-Dimethyl-4-[(4-methylphenyl)sulfonyl]morpholine](/img/structure/B448449.png)

![N-(2-Chlorophenyl)-3-[(diphenylacetyl)amino]benzamide](/img/structure/B448451.png)

